1-(2-Pyrimidinyl)-1h-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Pyrimidinyl)piperazine” is a piperazine-based derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is also a metabolite of buspirone .

Synthesis Analysis

“1-(2-Pyrimidinyl)piperazine” may be used as a starting reagent for the synthesis of various compounds . For instance, it can be used as a derivatization reagent for the carboxyl groups on peptides . It can also be used in the synthesis of “3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine” and "3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol" .

Molecular Structure Analysis

The molecular structure of “1-(2-Pyrimidinyl)piperazine” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The empirical formula is C8H12N4 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Pyrimidinyl)piperazine” are not detailed in the sources, pyrimidines in general are known to display a range of pharmacological effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Pyrimidinyl)piperazine” include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .

科学的研究の応用

Drug Discovery

Perimidines, a class of N-heterocycles that includes “1-(2-Pyrimidinyl)-1h-benzimidazole”, have significant applications in life sciences and medical sciences . They are used in drug discovery due to their ability to interact with different proteins and form complexes with metals .

Polymer Chemistry

Perimidines are also used in polymer chemistry . Their distinct behavior in various ranges of light and their ability to form complexes with metals make them useful in the creation of different types of polymers .

Photosensors

Perimidines are used in the development of photosensors . Their unique properties, such as their behavior under different ranges of light, make them ideal for this application .

Dye Industries

Perimidines are used as coloring agents and dye intermediates in fibers and plastic synthesis . Their electronic properties make them suitable for various industries, including the dye industry .

Catalytic Activity in Organic Synthesis

Perimidines have applications in catalytic activity in organic synthesis . Their ability to form complexes with metals and their distinct behavior in various ranges of light make them useful in this field .

Anti-Inflammatory Effects

Pyrimidines, which include “1-(2-Pyrimidinyl)-1h-benzimidazole”, display a range of pharmacological effects, including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .

作用機序

Target of Action

The primary target of 1-(2-Pyrimidinyl)-1h-benzimidazole, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system . 1-PP also acts as a partial agonist of the 5-HT1A receptor , albeit to a much lesser extent .

Mode of Action

1-PP acts as an antagonist of the α2-adrenergic receptor, meaning it blocks the action of natural agonists at these receptors . This leads to an increase in the release of norepinephrine, a neurotransmitter involved in the regulation of attention, alertness, and memory . As a partial agonist of the 5-HT1A receptor, 1-PP can both activate the receptor at higher concentrations and block the action of full agonists at lower concentrations .

Biochemical Pathways

The action of 1-PP at the α2-adrenergic and 5-HT1A receptors influences several biochemical pathways. The antagonism at the α2-adrenergic receptor leads to increased noradrenergic and dopaminergic activity . The partial agonism at the 5-HT1A receptor can result in both the enhancement and inhibition of serotonin release, depending on the concentration of 1-PP and the presence of other agonists .

Pharmacokinetics

The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The systemic clearance values for buspirone (a drug that metabolizes to 1-PP) and 1-PP are 13.1 and 8.2 ml/min respectively, and the terminal elimination half-lives are 25 and 79 minutes respectively .

Result of Action

The antagonistic action of 1-PP at the α2-adrenergic receptor results in increased noradrenergic and dopaminergic activity, which can enhance alertness, attention, and memory . Its action at the 5-HT1A receptor can modulate serotonin release, which can influence mood and anxiety .

Action Environment

The action of 1-PP can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of 1-PP, thereby altering its efficacy and potential for side effects . Additionally, individual differences in CYP3A4 activity, which can be influenced by genetic factors, can also impact the pharmacokinetics and pharmacodynamics of 1-PP .

Safety and Hazards

将来の方向性

特性

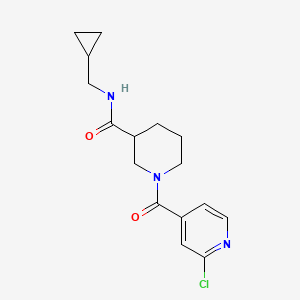

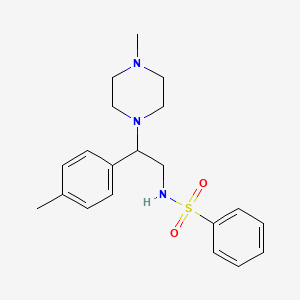

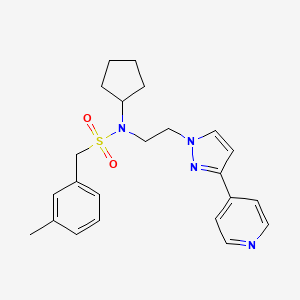

IUPAC Name |

1-pyrimidin-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-8-15(10)11-12-6-3-7-13-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOBJIMEEMWZSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyrimidinyl)-1h-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2809446.png)

![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2809458.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)